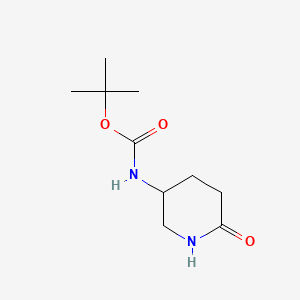
Potassium;3,5-dinitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;3,5-dinitrobenzoate is a chemical compound derived from 3,5-dinitrobenzoic acid. This compound is known for its crystalline structure and is sparingly soluble in water . It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
3,5-Dinitrobenzoic acid can be synthesized by the nitration of benzoic acid in the presence of sulfuric acid and nitric acid . The reaction involves the introduction of nitro groups into the benzoic acid molecule, resulting in the formation of 3,5-dinitrobenzoic acid. This compound can then be converted into its potassium salt form by reacting it with potassium hydroxide.
Industrial Production Methods
In industrial settings, the production of 3,5-dinitrobenzoic acid, potassium salt mixed involves similar nitration processes but on a larger scale. The use of inorganic nitrate salts such as potassium nitrate and polyphosphoric acid (PPA) mixture has been reported for the nitration of aromatic compounds . The resulting product is then purified and converted into its potassium salt form.
化学反応の分析
Types of Reactions
Potassium;3,5-dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups into amino groups, resulting in the formation of 3,5-diaminobenzoic acid.
Substitution: The compound can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
Oxidation: Products may include carboxylic acids and other oxidized derivatives.
Reduction: Major products include 3,5-diaminobenzoic acid.
Substitution: Products depend on the nucleophile used and can include a wide range of substituted benzoic acids.
科学的研究の応用
Potassium;3,5-dinitrobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound has been studied for its antifungal and antioxidant activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3,5-dinitrobenzoic acid, potassium salt mixed involves its interaction with various molecular targets. The nitro groups in the compound contribute to its antimicrobial activity by interfering with the synthesis of essential cellular components in microorganisms . The compound can also form complexes with metal ions, which can enhance its biological activity .
類似化合物との比較
Similar Compounds
3,5-Dinitrobenzoic acid: The parent compound, which lacks the potassium salt component.
3,5-Dinitrobenzamide: A derivative with an amide group instead of a carboxylic acid group.
3,5-Dinitrosalicylic acid: A similar compound with an additional hydroxyl group.
Uniqueness
Potassium;3,5-dinitrobenzoate is unique due to its potassium salt form, which can enhance its solubility and biological activity compared to its parent compound . The presence of the potassium ion can also influence the compound’s reactivity and interactions with other molecules.
特性
IUPAC Name |
potassium;3,5-dinitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O6.K/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;/h1-3H,(H,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPYOHALYYGNOE-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3KN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-Methyl-1,4-diazepan-1-iuM (2S,3S)-2,3-bis(benzoyloxy)-3-carbox](/img/new.no-structure.jpg)





![3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144110.png)
![5-((E)-2-Bromo-vinyl)-benzo[1,3]dioxole](/img/structure/B1144112.png)



